2,2,4,4-Tetramethyl-1,3-cyclobutanediol
CAS No.: 3010-96-6
Cat. No.: VC21189293
Molecular Formula: C8H16O2
Molecular Weight: 144.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3010-96-6 |
---|---|
Molecular Formula | C8H16O2 |
Molecular Weight | 144.21 g/mol |
IUPAC Name | 2,2,4,4-tetramethylcyclobutane-1,3-diol |
Standard InChI | InChI=1S/C8H16O2/c1-7(2)5(9)8(3,4)6(7)10/h5-6,9-10H,1-4H3 |
Standard InChI Key | FQXGHZNSUOHCLO-UHFFFAOYSA-N |
SMILES | CC1(C(C(C1O)(C)C)O)C |
Canonical SMILES | CC1(C(C(C1O)(C)C)O)C |
Introduction
Chemical Identity and Structure
2,2,4,4-Tetramethyl-1,3-cyclobutanediol is an aliphatic diol with the chemical formula C8H16O2 . The structure features a four-membered cyclobutane ring with four methyl groups attached at positions 2 and 4, and hydroxyl groups at positions 1 and 3 . The compound is also known by several alternative names, including 1,1,3,3-tetramethylcyclobutanediol and 2,2,4,4-tetramethylcyclobutane-1,3-diol .
The molecule exists in two geometrical isomeric forms - cis and trans - depending on the relative orientation of the hydroxyl groups around the cyclobutane ring . In commercial applications, 2,2,4,4-tetramethyl-1,3-cyclobutanediol is typically produced as a mixture of these isomers, with ratios that vary depending on synthesis conditions .
Table 1: Chemical Identity Parameters of 2,2,4,4-Tetramethyl-1,3-cyclobutanediol
Parameter | Information |
---|---|
IUPAC Name | 2,2,4,4-tetramethylcyclobutane-1,3-diol |
Molecular Formula | C8H16O2 |
Molecular Weight | 144.21 g/mol |
CAS Registry Number | 3010-96-6 (mixture), 2694-23-7 (trans), 3039-96-1 (cis) |
InChI | InChI=1S/C8H16O2/c1-7(2)5(9)8(3,4)6(7)10/h5-6,9-10H,1-4H3 |
InChI Key | FQXGHZNSUOHCLO-UHFFFAOYSA-N |
Canonical SMILES | CC1(C(C(C1O)(C)C)O)C |
Physical and Chemical Properties
2,2,4,4-Tetramethyl-1,3-cyclobutanediol is a crystalline white solid at room temperature with distinct physical properties that differ slightly between its isomeric forms .
General Physical Properties
The compound exhibits a melting point range of 126-134°C, though this varies depending on the ratio of cis and trans isomers present . The boiling point falls approximately between 210-215°C . When obtained as a mixture of isomers, the material may display complex phase behavior, with the trans isomer typically having a higher melting point than the cis isomer .
Isomer-Specific Properties
The cis and trans isomers of 2,2,4,4-tetramethyl-1,3-cyclobutanediol demonstrate notably different chemical behaviors. For example, the trans isomer readily undergoes dehydration to form 2,2,4-trimethyl-3-pentenal when heated with dilute sulfuric acid (as dilute as 0.02N). In contrast, the cis isomer remains stable under identical conditions, illustrating how stereochemistry significantly influences reactivity . This difference in reactivity is attributed to the spatial arrangement of the hydroxyl groups relative to the ring structure.
A commercial sample containing approximately equal amounts of both isomers (50/50 mixture) demonstrates properties that represent a composite of the individual isomers' characteristics .
Table 2: Physical Properties of 2,2,4,4-Tetramethyl-1,3-cyclobutanediol
Property | Value |
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Physical State at 20°C | Crystalline white solid |
Melting Point | 126-134°C (varies by isomer ratio) |
Boiling Point | 210-215°C |
Solubility | Soluble in organic solvents, limited water solubility |
Isomer Composition | Commercial material typically contains both cis and trans isomers |
Synthesis Methods
The synthesis of 2,2,4,4-tetramethyl-1,3-cyclobutanediol involves a multi-step process that has been refined over decades for industrial production.
Laboratory and Industrial Synthesis
The standard synthesis route involves three primary steps :
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Pyrolysis of isobutyric anhydride to form dimethylketene
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Dimerization of dimethylketene to form 2,2,4,4-tetramethylcyclobutanedione
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Hydrogenation of 2,2,4,4-tetramethylcyclobutanedione to produce the final diol
This synthesis pathway resembles the industrial production methods currently employed, with various optimizations to improve yield and efficiency . The process begins with the conversion of isobutyric acid or its anhydride into the corresponding ketene, which subsequently dimerizes to form a four-membered ring structure with two ketone groups .
Catalytic Considerations
Industrial production methods often employ specialized catalysts and optimized reaction conditions to increase yield and efficiency. The hydrogenation step typically utilizes ruthenium, nickel, or rhodium catalysts to convert the cyclobutanedione intermediate to the desired diol . These catalytic systems are crucial for achieving high conversion rates and controlling the cis/trans ratio in the final product.
Chemical Reactions
2,2,4,4-Tetramethyl-1,3-cyclobutanediol participates in various chemical reactions, particularly those involving its hydroxyl functional groups.
Esterification
The compound readily undergoes esterification reactions with carboxylic acids or acid anhydrides. For example, reaction with acetic anhydride in the presence of anhydrous zinc chloride yields 2,2,4,4-tetramethyl-1,3-cyclobutanediol diacetate . This reaction involves heating the mixture for approximately two hours at 125°C, resulting in a product that solidifies when chilled in an ice bath but becomes completely liquid at 25°C .
The esterification mechanism follows standard pathways for secondary alcohols, though potentially influenced by the steric hindrance from the four methyl groups surrounding the cyclobutane ring .
Oxidation and Reduction
The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide . Conversely, the compound can undergo reduction reactions to form various reduced derivatives in the presence of appropriate reducing agents and catalysts .
Substitution Reactions
The hydroxyl groups can be substituted with other functional groups under suitable conditions. Common reagents for substitution reactions include thionyl chloride or phosphorus tribromide, which can replace the hydroxyl groups with halides . These substitution reactions expand the versatility of 2,2,4,4-tetramethyl-1,3-cyclobutanediol as a building block for various chemical syntheses.
Polymerization
One of the most significant reactions of 2,2,4,4-tetramethyl-1,3-cyclobutanediol is its participation in polymerization reactions to form polyesters and polycarbonates. The rigid cyclobutane ring structure prevents the formation of cyclic structures, allowing for the synthesis of linear, high-performance polymers . This characteristic makes the compound particularly valuable in polymer chemistry.
Applications in Polymer Science
The unique properties of 2,2,4,4-tetramethyl-1,3-cyclobutanediol have led to its increasing use in polymer science, particularly as a safer alternative to traditional monomers.
Tritan Copolyester
One of the most significant commercial applications of 2,2,4,4-tetramethyl-1,3-cyclobutanediol is in the production of Tritan copolyester . This material has gained widespread adoption in consumer products due to its exceptional performance characteristics, including:
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High impact resistance
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Excellent optical clarity
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Superior thermal stability
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BPA-free formulation
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Potential biodegradability
Polycarbonate Synthesis
The compound is also extensively used in the synthesis of alternating copolycarbonates, such as copoly(bis-phenol-co-2,2,4,4-tetramethyl-1,3-cyclobutane) carbonates . These polymers are typically synthesized from 2,2,4,4-tetramethyl-1,3-cyclobutanedichloroformate and corresponding bis-phenols using solution polymerization techniques .
Research has shown that these copolycarbonates generally achieve sufficiently high molecular weights to allow production of stable films by either solution casting or melt pressing . An important characteristic of these films is their optical clarity—they typically show no birefringence when viewed through a crossed polarized microscope, indicating excellent optical properties .
Table 3: Performance Comparison Between 2,2,4,4-Tetramethyl-1,3-cyclobutanediol-Based Polymers and Traditional BPA-based Polymers
Property | Polymers with 2,2,4,4-Tetramethyl-1,3-cyclobutanediol | Traditional BPA-based Polymers |
---|---|---|
Impact Resistance | High | Moderate |
Optical Clarity | Excellent | Good |
Thermal Stability | High | Moderate |
Chemical Resistance | Excellent | Good |
Endocrine Disruption | None reported | Potential concern |
Refractive Index | 1.49-1.57 (depending on copolymer) | Typically higher |
Current Research Directions
Scientific investigation into 2,2,4,4-tetramethyl-1,3-cyclobutanediol continues to expand across multiple domains, from fundamental chemistry to applied materials science.
Structure-Property Relationships
Researchers are actively exploring the relationship between the molecular structure of 2,2,4,4-tetramethyl-1,3-cyclobutanediol (particularly the cis/trans ratio) and the resulting properties of polymers derived from it . These studies aim to establish predictive models that can guide the development of materials with specific performance characteristics.
The influence of the rigid cyclobutane ring on polymer chain mobility, crystallinity, and thermal properties remains an area of particular interest . Understanding these relationships enables more precise control over the final material properties.
Novel Copolymer Systems
Recent research has focused on incorporating 2,2,4,4-tetramethyl-1,3-cyclobutanediol into novel copolymer systems with diverse comonomers . For instance, studies have shown that the refractive index of copolycarbonates containing this compound varies from 1.49 for the 2,2-hexafluoropropane substituted copolymer to 1.57 for the 9,9-fluorene substituted copolymer, all exhibiting different optical properties than bisphenol A homopolycarbonate .
These investigations demonstrate how copolymerization with various bis-phenols can yield materials with tailored properties suitable for specific optical, thermal, or mechanical applications .
Processing Optimization
As industrial adoption of 2,2,4,4-tetramethyl-1,3-cyclobutanediol-based polymers increases, research into optimizing processing conditions has become increasingly important. Studies are examining factors such as polymerization kinetics, thermal processing windows, and additive compatibilities to improve manufacturing efficiency and product quality .
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